
2,2,4,4-Tetramethyl-N-phenylpentan-3-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4,4-Tetramethyl-N-phenylpentan-3-imine is an organic compound with the molecular formula C₁₄H₂₁N It is characterized by its unique structure, which includes a pentane backbone with four methyl groups and a phenyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetramethyl-N-phenylpentan-3-imine typically involves the reaction of 2,2,4,4-Tetramethyl-3-pentanone with aniline in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is then isolated and purified .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of continuous flow reactors and advanced purification methods such as distillation and crystallization.
化学反応の分析
Types of Reactions
2,2,4,4-Tetramethyl-N-phenylpentan-3-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine to the corresponding amine.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Halogenated derivatives.
科学的研究の応用
2,2,4,4-Tetramethyl-N-phenylpentan-3-imine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2,4,4-Tetramethyl-N-phenylpentan-3-imine involves its interaction with molecular targets such as enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. The phenyl group may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2,2,4,4-Tetramethyl-3-pentanone: A ketone with a similar backbone but lacking the imine and phenyl groups.
2,2,4,4-Tetramethyl-3-pentanol: An alcohol derivative with a hydroxyl group instead of the imine.
2,2,4,4-Tetramethyl-3-pentanone oxime: An oxime derivative formed by the reaction of the ketone with hydroxylamine.
Uniqueness
2,2,4,4-Tetramethyl-N-phenylpentan-3-imine is unique due to the presence of both the imine and phenyl groups, which impart distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry .
特性
CAS番号 |
89929-50-0 |
|---|---|
分子式 |
C15H23N |
分子量 |
217.35 g/mol |
IUPAC名 |
2,2,4,4-tetramethyl-N-phenylpentan-3-imine |
InChI |
InChI=1S/C15H23N/c1-14(2,3)13(15(4,5)6)16-12-10-8-7-9-11-12/h7-11H,1-6H3 |
InChIキー |
RVMZSLSYWTVUIJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=NC1=CC=CC=C1)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


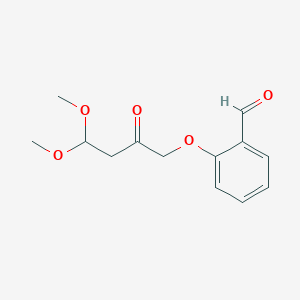
![N'-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]-N,N-diphenylurea](/img/structure/B14387852.png)
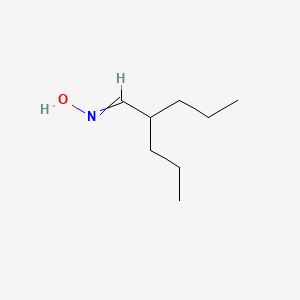
![Methyl 3-{[4-(2-oxopropyl)phenyl]sulfanyl}propanoate](/img/structure/B14387879.png)
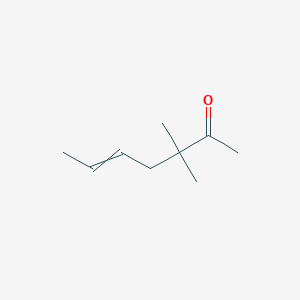
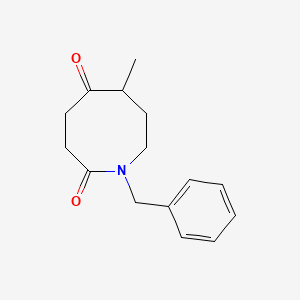
![N-[(4-Chlorophenyl)sulfanyl]-4-(trifluoromethyl)aniline](/img/structure/B14387904.png)
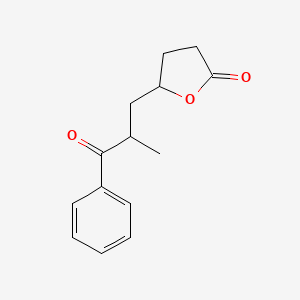
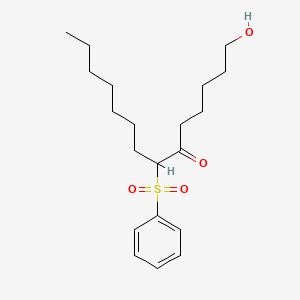
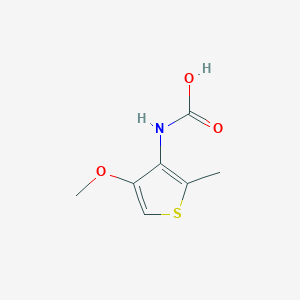
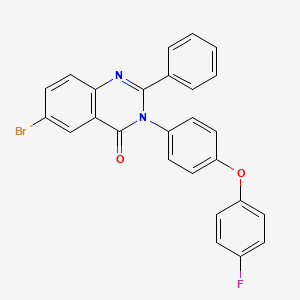
![6-Methyl-6-(prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14387927.png)

![3-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one](/img/structure/B14387943.png)
